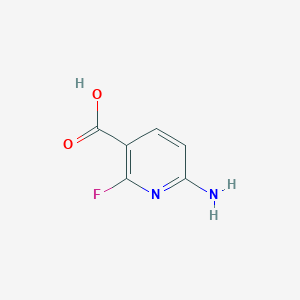

6-Amino-2-fluoronicotinic acid

描述

Significance of Organofluorine Chemistry in Contemporary Synthetic and Biological Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, plays a pivotal role in modern life sciences and materials science. uzh.ch The introduction of fluorine into organic molecules can dramatically alter their electronic structure and physicochemical properties. uzh.ch Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. wikipedia.orgmdpi.com This strategic modification is a widely used approach to enhance the properties of pharmaceuticals and agrochemicals. worldscientific.comcas.cn Approximately 20% of all pharmaceutical products and about 50% of agrochemicals contain fluorine. cas.cn The unique characteristics of the carbon-fluorine bond, one of the strongest in organic chemistry, often lead to increased thermal and metabolic stability in the resulting compounds. wikipedia.org Consequently, organofluorine compounds are integral to drug discovery, positron emission tomography (PET) imaging, and the development of advanced materials. cas.cnelsevier.com

The Nicotinic Acid Scaffold: Foundational Applications in Chemical Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in chemical synthesis. ontosight.ainih.gov The nicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid group at the 3-position, is a key component in numerous biologically active molecules and approved drugs. nih.gov It serves as a precursor for the synthesis of coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov In medicinal chemistry, modifications to the nicotinic acid structure are explored to develop novel therapeutic agents with a wide range of potential applications, including anti-inflammatory, antioxidant, and anticancer properties. ontosight.ainih.gov The versatility of this scaffold allows for the synthesis of diverse derivatives, making it a subject of ongoing research for new and improved pharmaceuticals. ontosight.aibohrium.com

Positional Fluorination within Pyridine Systems: A Strategic Overview

The placement of fluorine atoms on a pyridine ring is a critical strategic decision in the design of new molecules. rsc.orgrsc.org The position of the fluorine substituent—whether it is ortho, meta, or para relative to the ring's nitrogen atom—can dramatically influence the molecule's electronic properties, ionization behavior, and reactivity. rsc.orgrsc.orgnih.gov This positional variation affects electron density distribution and molecular orbital energies. rsc.orgnih.gov For instance, fluorination at the 2-position of a pyridine ring can be achieved through methods like C-H fluorination and can make the resulting 2-fluoropyridine (B1216828) susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. acs.org The ability to precisely control the location of fluorine allows chemists to fine-tune the properties of pyridine-based compounds for specific applications in materials science and medicinal chemistry. rsc.orgnih.gov

Scope and Academic Relevance of 6-Amino-2-fluoronicotinic Acid Investigations

This compound (CAS Number: 1393584-80-9) is a specialized heterocyclic compound that serves as a valuable building block in synthetic organic and medicinal chemistry. chemicalbook.combldpharm.com Its structure, featuring an amino group and a fluorine atom on the nicotinic acid framework, provides multiple functional groups for further chemical modification. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). ossila.com The presence of both an electron-donating amino group and a strongly electron-withdrawing fluorine atom creates a unique electronic profile that is of interest for developing novel compounds. Research involving this and similar fluorinated nicotinic acid derivatives often focuses on creating tracers for PET imaging and designing new therapeutic candidates. ossila.comacs.orgresearchgate.net

Data on this compound and Related Compounds

Below are the chemical properties for this compound and related compounds mentioned in the text.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1393584-80-9 | C₆H₅FN₂O₂ | 156.12 |

| 6-Fluoronicotinic acid | 403-45-2 | C₆H₄FNO₂ | 141.10 |

| 2-Fluoronicotinic acid | 393-55-5 | C₆H₄FNO₂ | 141.10 |

| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| 2-Amino-5-fluoronicotinic acid | 1196154-03-6 | C₆H₅FN₂O₂ | 156.12 |

| 6-Chloro-2-fluoronicotinic acid | 1211578-46-9 | C₆H₃ClFNO₂ | 175.55 |

Table of Compounds

Structure

3D Structure

属性

IUPAC Name |

6-amino-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWNZIHQRGLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 6 Amino 2 Fluoronicotinic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 6-amino-2-fluoronicotinic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of functional analogues.

Activated esters are crucial intermediates, particularly for the acylation of nucleophiles like the amino groups in peptides and proteins. The synthesis of these esters from this compound or its derivatives is well-documented, with 4-nitrophenyl (PNP) and 2,3,5,6-tetrafluorophenyl (TFP) esters being prominent examples. These esters are often prepared for use as prosthetic groups in radiolabeling for positron emission tomography (PET). researchgate.net

The TFP ester of 6-fluoronicotinic acid, often labeled with fluorine-18 (B77423) ([¹⁸F]F-Py-TFP), is a widely used synthon for labeling biomolecules. researchgate.netuaeu.ac.aefishersci.co.uk Its synthesis can be achieved in a single step by reacting a trimethylammonium precursor with [¹⁸F]fluoride at moderate temperatures (e.g., 40 °C), affording the product in good yield (60-70%). researchgate.netuaeu.ac.ae This method avoids the need for harsh, anhydrous conditions. researchgate.net Alternatively, non-radioactive TFP esters can be prepared by reacting 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol.

Similarly, the 4-nitrophenyl (PNP) ester can be prepared through the esterification of 6-fluoronicotinic acid with 4-nitrophenol. thieme-connect.comnih.gov One method involves the use of a coupling agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Comparative studies have shown that PNP esters can be superior synthons for direct radiofluorination under certain conditions, exhibiting favorable stability and acylation kinetics. thieme-connect.de

| Ester Type | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluorophenyl (TFP) Ester ([¹⁸F]F-Py-TFP) | Trimethylammonium precursor | [¹⁸F]Fluoride | 40 °C | 60-70% | researchgate.netuaeu.ac.ae |

| 4-Nitrophenyl (PNP) Ester | 6-Fluoronicotinic acid | 4-Nitrophenol, DMAP | - | - | nih.gov |

| N-Hydroxysuccinimide (NHS) Ester ([¹⁸F]SFPy) | Trimethylammonium NHS ester precursor | [¹⁸F]Fluoride (on Sep-Pak) | Room Temperature | High Yield | mnstate.edu |

The formation of amides (nicotinamide analogues) from this compound is a fundamental transformation for building more complex molecules. Standard peptide coupling methodologies are employed to form the amide bond between the carboxylic acid and a primary or secondary amine. These methods typically involve the in-situ activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common coupling reagents used for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxy-benzotriazole (HOBt). fishersci.co.uknih.gov Other potent coupling reagents include aminium/uronium salts like HATU. nih.govucl.ac.uk The choice of solvent is typically an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile, and a base such as diisopropylethylamine (DIPEA) is often added to neutralize acid formed during the reaction and to deprotonate the amine component. nih.govbeilstein-journals.org

A general procedure involves dissolving this compound in a suitable solvent, adding the coupling agent and any additives, followed by the addition of the desired amine. fishersci.co.uk It is noted, however, that the electron-donating 6-amino group can reduce the electrophilicity of the carbonyl carbon, which may render coupling reactions less efficient compared to analogues bearing electron-withdrawing groups.

Amino Group Modifications and Conjugation

The 6-amino group provides a second key reactive handle on the molecule, allowing for modifications such as acylation and alkylation, or for direct use in conjugation reactions.

The 6-amino group, as a primary aromatic amine, is nucleophilic and can undergo reactions typical for this functional group, such as acylation and alkylation. a2bchem.com Acylation can be achieved using acyl chlorides or acid anhydrides under basic conditions to form the corresponding N-acyl derivative. Alkylation, the formation of a C-N bond, can be performed with alkyl halides or through reductive amination protocols. researchgate.net

However, the reactivity of the 6-amino group is influenced by the other substituents on the pyridine (B92270) ring. The presence of the electron-withdrawing 2-fluoro and 3-carboxy groups can decrease its nucleophilicity. Conversely, the amino group's electron-donating nature deactivates the ring towards nucleophilic substitution. While these reactions are chemically feasible, specific, high-yielding protocols starting directly from this compound are not extensively detailed in the surveyed literature, often requiring careful optimization of reaction conditions or the use of protecting group strategies to manage the molecule's trifunctionality.

A primary application of this compound derivatives is in the field of bioconjugation. Activated esters, particularly the 2,3,5,6-tetrafluorophenyl (TFP) ester of [¹⁸F]6-fluoronicotinic acid, serve as highly efficient prosthetic groups for labeling peptides and proteins. fishersci.co.ukresearchgate.net

The conjugation reaction involves the nucleophilic attack of a primary amine on the biomolecule—typically the ε-amino group of a lysine (B10760008) residue or the α-amino group at the N-terminus—on the activated ester. researchgate.netmnstate.edu This forms a stable, covalent amide bond, linking the fluoronicotinoyl moiety to the biomolecule. These reactions are generally rapid and can be performed under mild conditions (e.g., 40-50 °C in aqueous buffers), which is crucial for maintaining the structural and functional integrity of sensitive biomolecules. fishersci.co.uk This strategy has been successfully used to label a variety of biologically relevant molecules, including RGD peptides for targeting integrin receptors, human serum albumin, and the T140 peptide for imaging CXCR4 receptors. researchgate.netfishersci.co.ukmnstate.edu

| Biomolecule | Prosthetic Group | Target Site on Biomolecule | Purpose | Reference |

|---|---|---|---|---|

| RGD Peptide | [¹⁸F]F-Py-TFP | Amine group (e.g., lysine) | PET imaging of αvβ3 integrin | researchgate.netuaeu.ac.ae |

| T140 Peptide | [¹⁸F]F-Py-TFP or [¹⁸F]SFPy | N-terminus α-amino group | PET imaging of CXCR4 receptor | mnstate.edu |

| Human Serum Albumin (HSA) | [¹⁸F]F-Py-TFP | ε-amino groups of lysine | Radiolabeling of proteins | researchgate.net |

| ACooP Peptide | [¹⁸F]Fluoronicotinic acid 4-nitrophenyl ester | Thiol group (S-acylation) | PET imaging of FABP3 | thieme-connect.comnih.gov |

Transformations of the Pyridine Nucleus

Beyond derivatization of its functional groups, the pyridine core of this compound can also be chemically transformed. Key reactions include the substitution of the 6-amino group via a diazonium salt intermediate and the nucleophilic displacement of the 2-fluoro substituent.

The 6-amino group can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. byjus.com This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C). byjus.comkkwagh.edu.in The resulting diazonium salt is a highly valuable intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations. thieme-connect.commasterorganicchemistry.comresearchgate.net For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) can introduce chloro or bromo substituents onto the pyridine ring. thieme-connect.com This provides a powerful method for fundamentally altering the substitution pattern of the pyridine nucleus.

Furthermore, the 2-fluoro substituent is susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a negatively charged intermediate (a Meisenheimer complex), which is then stabilized by the electron-withdrawing carboxylic acid group. libretexts.org Subsequent elimination of the highly electronegative fluoride (B91410) ion yields the substituted product. The strongly electronegative fluorine atom at the 2-position both activates the ring for this type of substitution and serves as an excellent leaving group. nih.gov This pathway allows for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, at the C-2 position. pressbooks.pub

Further Functionalization at Unsubstituted Ring Positions

The pyridine ring of this compound possesses two unsubstituted carbon atoms at the C4 and C5 positions. The reactivity of these positions towards substitution is governed by the electronic effects of the existing functional groups. The amino group at C6 is a potent activating group and directs electrophiles to the ortho and para positions, primarily the C5 position. Conversely, the fluorine atom at C2 and the carboxylic acid at C3 are electron-withdrawing, deactivating the ring towards electrophilic attack.

This electronic profile makes the C5 position the most probable site for electrophilic aromatic substitution. Reactions such as halogenation can introduce new functional groups at this position, providing a handle for further diversification. For instance, bromination can be achieved to yield 5-bromo-6-amino-2-fluoronicotinic acid, which can then participate in various cross-coupling reactions.

| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |

| Electrophilic Bromination | Br₂ / Lewis Acid | C5 | 5-Bromo-6-amino-2-fluoronicotinic acid |

| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro-6-amino-2-fluoronicotinic acid |

This table represents potential functionalization reactions based on established principles of pyridine chemistry.

Annulation and Cyclization Reactions Utilizing the Nicotinic Acid Moiety

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, represent a powerful strategy for building complex polycyclic systems. scripps.edu The carboxylic acid group of this compound is a key functional handle for such transformations, particularly through transition-metal-catalyzed decarboxylative coupling reactions.

A notable example is the nickel-catalyzed oxidative decarboxylative annulation of heteroaromatic carboxylates with benzamides. nih.govacs.org In this process, this compound can serve as the heteroaromatic coupling partner. The reaction proceeds through an initial decarboxylation to form a heteroaryl-nickel intermediate, which then undergoes coupling with the benzamide (B126) to construct a new C-C bond, followed by an intramolecular cyclization to yield heterocycle-containing phenanthridinones. nih.govacs.org This methodology allows for the efficient synthesis of fused polycyclic aromatic systems, which are prevalent in biologically active compounds and materials science. nih.gov The reaction tolerates various substituents, including the fluoro group, which can be used for subsequent functionalization. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Class |

| Oxidative Decarboxylative Annulation | Benzamides | Nickel Catalyst / Oxidant | Heterocycle-fused Phenanthridinones |

This table illustrates a key annulation strategy involving the nicotinic acid moiety.

Enantioselective Synthesis of Chiral Analogues for Stereochemical Control

The synthesis of chiral molecules with precise stereochemical control is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Enantioselective synthesis of analogues of this compound, particularly chiral α-amino acids, can be achieved through established asymmetric methodologies. rsc.orghilarispublisher.com

One prominent strategy involves a diastereoselective approach using a chiral auxiliary. The Strecker reaction, a classic method for synthesizing amino acids, can be adapted for this purpose. nih.gov An aldehyde analogue of the target molecule can be reacted with a chiral amine, such as (R)-2-phenylglycinol, to form a chiral imine. Subsequent nucleophilic addition of cyanide proceeds under facial guidance from the chiral auxiliary, leading to a mixture of diastereomeric aminonitriles. These diastereomers can then be separated by chromatography, and subsequent hydrolysis of the nitrile and removal of the auxiliary affords the desired enantioenriched chiral amino acid. nih.gov

A second, more modern approach involves direct catalytic enantioselective synthesis. For example, highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using a cooperative catalytic system of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This system catalyzes the N–H insertion reaction between a carbamate (B1207046) and a vinyldiazoacetate, generating chiral amino acid derivatives with high yields and excellent enantioselectivity (up to 98% ee). rsc.org Such catalytic methods offer an efficient pathway to chiral building blocks without the need for stoichiometric chiral auxiliaries or separation of diastereomers.

| Method | Key Reagent/Catalyst | Key Intermediate | Outcome |

| Diastereoselective Strecker Synthesis | Chiral Auxiliary (e.g., (R)-phenylglycinol) | Diastereomeric aminonitriles | Separation of diastereomers followed by hydrolysis to yield enantiopure amino acid. nih.gov |

| Catalytic N-H Insertion | Rh₂(OAc)₄ / Chiral Phosphoric Acid | Chiral α-alkenyl α-amino acid derivative | Direct formation of enantioenriched product with high enantioselectivity. rsc.org |

This table compares two major strategies for the enantioselective synthesis of chiral amino acid analogues.

Computational and Theoretical Investigations of 6 Amino 2 Fluoronicotinic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and geometry of organic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective tool for predicting the optimized molecular geometries of molecules. Studies on related compounds, such as 6-fluoronicotinic acid, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to determine stable structures and geometric parameters. rsisinternational.org For 6-Amino-2-fluoronicotinic acid, similar calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The introduction of both an amino (-NH2) group and a fluorine (-F) atom to the nicotinic acid scaffold is expected to induce significant changes in the molecular geometry and electronic distribution. The electron-donating amino group and the highly electronegative fluorine atom will influence the aromaticity of the pyridine (B92270) ring and the polarity of the C-F and C-N bonds. DFT calculations can precisely quantify these effects. For instance, the C-F bond length is anticipated to be in the typical range for fluoroaromatic compounds, while the C-NH2 bond length would be characteristic of aminopyridines. The geometry of the carboxylic acid group (-COOH) will also be influenced by intramolecular hydrogen bonding possibilities with the adjacent fluorine or the pyridine nitrogen.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds. Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-NH2 Bond Length | ~1.37 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (acid) Bond Length | ~1.35 Å |

| Pyridine Ring C-C Bond Lengths | 1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 Å |

| C-C-N (ring) Bond Angle | ~123° |

| F-C-C (ring) Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgnih.gov A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

For this compound, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine and carboxylic acid groups will lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap. A computational study on pyridine derivatives using DFT (B3LYP/6-311g++(d,p)) found that 6-fluoropyridine-3-amine, a close analogue, exhibits one of the lowest HOMO-LUMO gaps among the compounds studied, indicating high reactivity. researchgate.net This suggests that this compound would also be a reactive molecule, susceptible to electrophilic attack at the amino-substituted positions and nucleophilic attack at the fluoro-substituted position.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Pyridine Derivatives. Note: Values are illustrative and depend on the specific computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Pyridine | -6.7 | -0.5 | 6.2 | Low |

| 6-Aminopyridine | -5.5 | -0.3 | 5.2 | Moderate |

| 2-Fluoropyridine (B1216828) | -7.0 | -0.8 | 6.2 | Low |

| 6-Fluoropyridine-3-amine | -5.6 | -1.1 | 4.5 | High |

| This compound (Predicted) | ~ -5.7 | ~ -1.5 | ~ 4.2 | High |

The flexibility of the carboxylic acid group allows for different spatial orientations, leading to various conformers. Computational studies on 6-fluoronicotinic acid have identified multiple stable structures that differ in the orientation of the -COOH group relative to the pyridine nitrogen. rsisinternational.org For this compound, a similar conformational landscape is expected, complicated by the potential for intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom or the nitrogen of the amino group.

Furthermore, the presence of the amino group on the pyridine ring introduces the possibility of amino-imino tautomerism. Tautomers are structural isomers that readily interconvert. The 6-amino form is generally favored, but the 6-imino tautomer (2-Fluoro-6-imino-1,6-dihydropyridine-3-carboxylic acid) could exist in equilibrium. nih.gov Quantum chemical calculations are essential for determining the relative energies of these different conformers and tautomers, predicting which form is most stable under various conditions. Studies on related aminonicotinic acid derivatives have confirmed the existence and importance of such tautomeric equilibria. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with surrounding molecules like solvents.

Molecular dynamics simulations on fluorinated organic compounds are crucial for understanding how the fluorine atom affects intermolecular interactions. Studies on fluorinated nicotinic acid esters have used MD simulations to predict solubility parameters and partitioning behavior between different solvents. nih.govuiowa.edu For this compound, MD simulations could model its behavior in aqueous solution.

These simulations would reveal the structure of the solvation shells around the molecule, showing how water molecules orient themselves around the polar carboxylic acid and amino groups, as well as the more hydrophobic pyridine ring. The fluorine atom, despite its high electronegativity, often participates in weaker, more specific interactions known as "fluorine bonding" and can influence the local solvent structure. researchgate.net MD simulations can also explore the dynamics of proton transfer events, which are crucial for understanding the acid-base properties of the molecule in water. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. DFT calculations are commonly used to compute vibrational frequencies (infrared and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis).

Theoretical studies on the related 6-fluoronicotinc acid have successfully predicted its Raman and FTIR spectra using DFT calculations. rsisinternational.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as C=O stretching, C-H bending, or C-F stretching. For this compound, such calculations would predict a characteristic C-F stretching frequency and specific shifts in the pyridine ring vibrations due to the electronic effects of both the amino and fluoro substituents. Similarly, NMR chemical shifts for the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated and compared with experimental data to confirm the molecular structure. This computational prediction is a valuable aid in structural elucidation and characterization. nih.govsfasu.edu

Theoretical Vibrational Frequency Calculations (Infrared and Raman)

Theoretical calculations of vibrational frequencies for Infrared (IR) and Raman spectroscopy are fundamental in assigning experimental spectra and understanding the vibrational modes of a molecule. arxiv.orgmdpi.com These calculations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. github.ionih.gov

For analogues of this compound, such as 6-fluoronicotinic acid, DFT calculations have been successfully employed to predict vibrational spectra. rsisinternational.org Studies often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate harmonic vibrational frequencies. rsisinternational.orgresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961 to 0.985) to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. rsisinternational.orgnih.gov

In a theoretical study of the related compound 6-fluoronicotinic acid, vibrational assignments were made based on DFT calculations. rsisinternational.org The calculations could predict the frequencies for key stretching and bending modes, including those for C-H, C=O, C=C, and C-O bonds. For example, the carbonyl (C=O) stretching frequency was predicted around 1581 cm⁻¹, while various C=C and C-N stretching modes within the pyridine ring were also identified. rsisinternational.org Such calculations allow for a detailed assignment of the observed IR and Raman bands. rsisinternational.org The intensity of bands in an IR spectrum is related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. mdpi.com

Below is a table of selected theoretically predicted vibrational frequencies for 6-fluoronicotinic acid, an analogue of the title compound, based on DFT (B3LYP/6-311++G(d,p)) calculations. rsisinternational.org

Calculated Vibrational Frequencies for 6-Fluoronicotinic Acid

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3111 | C-H stretch | Stretching |

| 1581 | C=O stretch | Stretching |

| 1571 | C=C stretch | Stretching |

| 1375 | N-C stretch | Stretching |

| 1358 | C-C stretch | Stretching |

| 1299 | O-H bend | Bending |

| 1183 | C-H bend | Bending |

| 1117 | C-O stretch | Stretching |

| 1017 | COOH stretch | Stretching |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for confirming molecular structures. chemaxon.com DFT calculations are commonly used to compute the NMR shielding tensors, from which the chemical shifts are derived. ruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for these calculations. ruc.dkmdpi.com

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen theoretical level, including the density functional, basis set, and the inclusion of solvent effects. mdpi.com Benchmark studies have shown that specific functionals tend to perform better for particular nuclei. For instance, the WP04 functional paired with a 6-311++G(2d,p) basis set has demonstrated high accuracy for ¹H chemical shift predictions. mdpi.com For ¹³C predictions, functionals like ωB97X-D with a def2-SVP basis set are often effective. mdpi.com The inclusion of solvent effects, commonly through a Polarizable Continuum Model (PCM), is also critical for obtaining results that correlate well with experimental data acquired in solution. ruc.dkmdpi.com

For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful technique. The ¹⁹F nucleus has a wide chemical shift range and is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. walisongo.ac.idbiophysics.org Computational methods can predict ¹⁹F chemical shifts, providing insights into the electronic effects of the fluorine substituent on the pyridine ring.

The following table illustrates how predicted NMR chemical shift data for this compound would be presented. Note: The values are hypothetical and for illustrative purposes only, as specific literature data is not available.

Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| H (on C4) | ~7.8 | - | - |

| H (on C5) | ~6.2 | - | - |

| H (on NH₂) | ~5.5 | - | - |

| H (on COOH) | ~12.0 | - | - |

| C2 | - | ~160 (d, ¹JCF) | - |

| C3 | - | ~110 | - |

| C4 | - | ~140 | - |

| C5 | - | ~105 | - |

| C6 | - | ~155 | - |

| COOH | - | ~170 | - |

| F (on C2) | - | - | ~ -110 |

d = doublet, J = coupling constant

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 6-Amino-2-fluoronicotinic acid.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to particular functional groups. For this compound, the key functional groups are the carboxylic acid, the amino group, the carbon-fluorine bond, and the substituted pyridine (B92270) ring.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid is expected as a strong, sharp peak around 1700-1725 cm⁻¹. The amino group (-NH₂) gives rise to two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. researchgate.net The C-N stretching vibration is typically observed in the 1350-1250 cm⁻¹ range.

The pyridine ring itself has a series of characteristic stretching vibrations (C=C and C=N) that appear in the 1600-1400 cm⁻¹ region. researchgate.net The presence of the fluorine atom introduces a C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ range. The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring. publish.csiro.aubas.bg

Expected FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |

| Amino Group | N-H stretch (asymmetric & symmetric) | 3500-3300 | Medium |

| Amino Group | N-H bend (scissoring) | 1650-1580 | Medium |

| Aromatic Ring | C=C and C=N stretch | 1600-1400 | Medium to Strong |

| C-F Bond | C-F stretch | 1400-1000 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. horiba.com Aromatic ring stretching modes typically appear in the 1620-1570 cm⁻¹ region. uci.edu The C-F stretch is also Raman active. uci.edu Vibrations involving the carboxylic acid and amino groups will also be present, though their intensities may differ from the corresponding FT-IR bands. For instance, the C=O stretch is often weaker in Raman than in IR, while C=C and C-C bonds of the ring structure tend to show strong Raman signals. s-a-s.org Analysis of Raman spectra for related molecules like 2-fluoronicotinic acid provides a basis for these assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR spectra provide fundamental information about the different types of atoms in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The carboxylic acid proton is often broad and may exchange with solvent, sometimes making it difficult to observe. The chemical shifts of the ring protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups. We would expect two doublets for the two coupled protons on the pyridine ring.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon directly bonded to the fluorine atom (C2) and the carbons adjacent to the nitrogen and other substituents (C3, C6) would have their chemical shifts significantly affected. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (typically 160-180 ppm).

¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. biophysics.org The spectrum for this compound would show a single resonance for the fluorine atom at the C2 position. The chemical shift of this fluorine is highly sensitive to its electronic environment. alfa-chemistry.comucsb.edu Coupling to the adjacent proton (at C3, a ³J coupling) and potentially longer-range couplings to other protons would cause this signal to appear as a multiplet.

Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H4, H5 | 6.0 - 8.5 | Doublet |

| ¹H | -NH₂ | 5.0 - 7.0 | Broad Singlet |

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet |

| ¹³C | C2, C6 | 140 - 165 | Singlet (or doublet due to C-F coupling) |

| ¹³C | C3, C4, C5 | 100 - 140 | Singlet |

| ¹³C | -COOH | 160 - 180 | Singlet |

2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the 1D spectra and the assembly of the molecular structure. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent protons on the pyridine ring (H4 and H5), confirming their connectivity. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. acs.org An HSQC spectrum would show cross-peaks connecting each ring proton (H4, H5) to its corresponding carbon atom (C4, C5), allowing for the definitive assignment of these carbons in the ¹³C spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). acs.org HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the ring proton at H5 would show correlations to C3, C4, and C6, while the carboxylic acid proton could show correlations to C3 and C4. These long-range correlations are essential for confirming the substitution pattern on the pyridine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum could potentially show a correlation between the amino protons and the adjacent ring proton (H5), providing information about the conformation of the amino group relative to the ring.

The ¹⁹F nucleus is an exceptionally sensitive probe of its local environment due to its large chemical shift dispersion and the absence of naturally occurring fluorine in most biological systems. acs.orgnih.gov The chemical shift of the fluorine atom in this compound is highly responsive to changes in solvent, pH, and binding interactions. nih.gov

This sensitivity makes ¹⁹F NMR a powerful tool for studying how the molecule interacts with its surroundings. For instance, if this compound binds to a larger molecule, such as a protein or enzyme, the ¹⁹F chemical shift is likely to change significantly, providing a clear and easily monitored signal of the binding event. nih.gov Furthermore, changes in the fluorine resonance can provide insights into conformational changes within the binding pocket. This property is widely exploited in drug discovery and biochemistry to screen for ligand binding and to study protein dynamics. acs.org The technique is also valuable in environmental science for detecting and quantifying fluorinated pollutants in complex mixtures. nih.govscholaris.ca

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight and for elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₆H₅FN₂O₂, the calculated monoisotopic mass is approximately 156.0335 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this mass with high accuracy, typically to within a few parts per million.

In a typical mass spectrometry experiment using electrospray ionization (ESI), the compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺, with an m/z of approximately 157.0408.

The fragmentation of the protonated molecule is anticipated to occur at the most labile bonds, influenced by the functional groups present: the carboxylic acid, the amino group, and the fluoro-substituted pyridine ring. The predicted fragmentation pathways are detailed below.

Predicted Fragmentation Pattern for this compound:

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Notes |

| 139.0359 | [M+H - H₂O]⁺ | H₂O (18.0106 Da) | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for such compounds. |

| 111.0409 | [M+H - H₂O - CO]⁺ | H₂O + CO (46.0055 Da) | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion is a characteristic fragmentation for carboxylic acids. |

| 130.0196 | [M+H - NH₃]⁺ | NH₃ (17.0265 Da) | Loss of ammonia (B1221849) from the amino group is another plausible fragmentation route. |

| 112.0246 | [M+H - COOH]⁺ | COOH (45.0029 Da) | Direct loss of the carboxyl group as a radical is possible, though typically less favored than the sequential loss of water and carbon monoxide. |

This table presents predicted data based on the chemical structure and general fragmentation principles. Actual experimental values may vary slightly.

The fragmentation of protonated amino acids often involves the loss of water and carbon monoxide. ibt.lt Similarly, the fragmentation of aromatic carboxylic acids typically shows a prominent peak corresponding to the loss of the hydroxyl group, followed by the loss of carbon monoxide. nih.gov Therefore, the most anticipated and likely most abundant fragment ions for this compound would result from the initial loss of water, followed by the loss of carbon monoxide.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of crystal structures of analogous compounds, such as 6-fluoronicotinic acid, provides a strong basis for predicting the molecular and supramolecular features of this compound in the solid state. uni.lu

The crystal structure of this compound would be expected to be heavily influenced by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two hydrogen bond donors (N-H), and the pyridine nitrogen atom acts as a hydrogen bond acceptor.

It is highly probable that the carboxylic acid groups would form dimeric structures through strong O-H···O hydrogen bonds, a common motif in carboxylic acid-containing compounds. Additionally, the amino groups are likely to engage in N-H···N or N-H···O hydrogen bonds with adjacent molecules, leading to the formation of extended one-, two-, or three-dimensional supramolecular assemblies. The fluorine atom, while generally a weak hydrogen bond acceptor, could also participate in weaker C-H···F interactions.

For illustrative purposes, the crystallographic data for the related compound, 5-bromo-2-fluoronicotinic acid monohydrate, is presented below. nashpharmatech.com

Crystallographic Data for 5-bromo-2-fluoronicotinic acid monohydrate:

| Parameter | Value |

| Chemical Formula | C₆H₅BrFNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 801.00(12) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study. nashpharmatech.com

Applications of 6 Amino 2 Fluoronicotinic Acid As a Key Synthetic Precursor

In Medicinal Chemistry Research and Drug Discovery Programs

The structural attributes of 6-amino-2-fluoronicotinic acid make it a valuable starting material in medicinal chemistry for the development of novel therapeutic and diagnostic agents. Its pyridine (B92270) core is a common scaffold in many biologically active compounds, and the fluorine and amino substituents provide handles for further chemical modification and diversification.

This compound serves as a foundational component for creating more elaborate fluorinated heterocyclic systems. The carboxylic acid and amino groups are reactive sites that can readily participate in a variety of chemical transformations, such as amide bond formation, esterification, and nucleophilic substitution reactions. This reactivity allows for its integration into larger, multi-ring structures.

A notable application is in the synthesis of complex molecular frameworks where the this compound unit acts as a linker. For instance, it has been employed as the central heterocyclic ring connecting a condensed pyrimidine (B1678525) heterocycle to an amino acid portion in the development of novel folate/antifolate analogues. google.comgoogle.com In this role, it functions as a rigid scaffold, holding other key structural motifs in a specific spatial orientation.

This compound is a documented precursor in the synthesis of bioactive molecules, particularly those designed for diagnostic applications. A key example is its use in the development of ¹⁸F-labelled folate and antifolate analogues, which are radiopharmaceuticals intended for positron emission tomography (PET) imaging. google.comgoogle.com

In this context, the non-radioactive this compound is first coupled with an amino acid, such as L-glutamic acid di-tert butylester, to form an intermediate like N-(6-amino-2-fluoronicotinoyl)-L-glutamic acid-di tert butylester. google.comgoogle.com This intermediate is then further elaborated and eventually subjected to a radiolabeling step where the fluorine atom is replaced with the radioactive isotope fluorine-18 (B77423). The resulting molecules are designed to target cells that express folate receptors, which are often overexpressed in cancer cells, making them valuable tools for oncological imaging. google.comgoogle.com

The synthesis of the aforementioned folate analogues illustrates the role of this compound in building complex pharmaceutical intermediates. The process involves multiple steps where the initial precursor is sequentially modified to construct the final, intricate structure of the diagnostic agent.

The synthetic pathway described in patent literature showcases its function as an intermediate. google.comgoogle.com The initial coupling reaction creates a more complex molecule which, while not the final API, is a crucial precursor. This intermediate contains the core structure that is essential for the final molecule's biological function. This multi-step approach is typical in pharmaceutical development, where complex APIs are assembled from smaller, specialized building blocks like this compound.

The development of molecules that can selectively bind to biological targets like enzymes and receptors is a cornerstone of drug discovery. This compound provides a scaffold that can be elaborated to create such specific ligands.

The ¹⁸F-labelled folate analogues synthesized from this precursor are designed specifically as ligands for the folate receptor. google.comgoogle.com The purpose of these synthetic analogues is to bind with high affinity to these receptors for in vivo diagnostic imaging. google.com This application demonstrates how the this compound framework is used to build molecules that can interact with specific biological targets, a critical requirement for the development of targeted therapies and diagnostics.

| Application Area | Example of Use | Target |

| Bioactive Molecules | Precursor for ¹⁸F-labelled folate/antifolate analogues | Diagnostic Imaging Agents |

| Receptor Ligands | Scaffold for folate analogue synthesis | Folate Receptor |

| Pharmaceutical Intermediates | Forms N-(6-amino-2-fluoronicotinoyl)-L-glutamic acid | Precursor for Radiopharmaceuticals |

In Agrochemical Research and Development

In principle, this compound is a suitable precursor for creating novel fluorinated agrochemicals due to its functionalized pyridine structure. The presence of fluorine can increase the biological activity of herbicides, fungicides, or insecticides.

However, despite the prevalence of fluorinated pyridines in agrochemistry, specific examples of this compound being utilized as a direct precursor in the synthesis of commercial or developmental agrochemicals are not widely documented in publicly available scientific and patent literature. While the compound fits the profile of a useful building block for this industry, its direct application in creating new agrochemical structures remains a less explored or reported area compared to its role in medicinal chemistry.

As a Prosthetic Group in Radiopharmaceutical Synthesis for Molecular Imaging

This compound serves as a crucial starting block for the synthesis of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA), a prosthetic group that has gained significant attention in the field of molecular imaging. Prosthetic groups are pre-labeled molecules that can be attached to larger biomolecules, such as peptides or inhibitors, which are often sensitive to the harsh conditions of direct radiofluorination. The use of activated esters of [¹⁸F]FNA provides a convenient and effective method for labeling these biomolecules for use as tracers in Positron Emission Tomography (PET). rsc.orgresearchgate.net This indirect labeling strategy is vital for developing targeted radiopharmaceuticals for imaging various diseases. The utility of [¹⁸F]FNA has been demonstrated in both preclinical and clinical research, including in the development of tracers for imaging prostate-specific membrane antigen (PSMA) and poly(ADP ribose) polymerase (PARP) inhibitors. nih.gov

The synthesis of PET tracers using 6-[¹⁸F]fluoronicotinic acid typically involves a multi-step process. First, the radioactive isotope, fluorine-18 ([¹⁸F]F⁻), is produced in a cyclotron and used to synthesize the [¹⁸F]FNA core. This is often achieved by nucleophilic substitution on a precursor molecule, such as a trimethylammonium salt of nicotinic acid. nih.gov The resulting 6-[¹⁸F]fluoronicotinic acid is then "activated" to facilitate its conjugation to a biomolecule. Common activation methods involve converting the carboxylic acid group into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester. nih.govacs.org

These activated esters, like 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), can then readily react with amine groups on a target biomolecule, such as a peptide or a small molecule inhibitor, to form a stable amide bond. nih.govacs.org This conjugation step yields the final ¹⁸F-labeled PET tracer.

Researchers have successfully employed this strategy to create a variety of PET tracers. For example, a nonapeptide designed to image glioblastoma was labeled using this method to produce [¹⁸F]FNA-N-CooP. rsc.orgnih.gov In another application, a ligand targeting the C-X-C motif chemokine receptor 4 (CXCR4), which is overexpressed in many cancers, was synthesized by conjugating an activated [¹⁸F]FNA derivative to a protected T140 precursor, yielding 6-[¹⁸F]FPy-T140. acs.org These examples underscore the versatility of the 6-[¹⁸F]fluoronicotinic acid prosthetic group in creating targeted imaging agents for oncology. rsc.orgacs.org

Table 1: Examples of ¹⁸F-Labeled PET Tracers Synthesized Using 6-Fluoronicotinic Acid Derivatives

| Tracer Name | Target Biomolecule/Receptor | Precursor for Labeling | Synthesis Time | Radiochemical Purity | Molar Activity (End of Synthesis) |

|---|---|---|---|---|---|

| [¹⁸F]FNA-N-CooP | Glioblastoma Xenografts | Nonapeptide | 173 ± 11 min | 96.0 ± 3.7% | 108.8 ± 55.0 GBq/µmol |

| 6-[¹⁸F]FPy-T140 | CXCR4 | Protected T140 peptide | ~90 min | >99% | Not Reported |

| [¹⁸F]F-Py-TFP-RGD | Integrin αvβ₃ | RGD sequence peptide | Not specified | Not specified | Not specified |

Data sourced from references nih.govnih.govacs.org.

Achieving high radiochemical yield (RCY) and purity is critical for the production of PET tracers for both preclinical research and clinical use. Optimization efforts for tracers derived from 6-[¹⁸F]fluoronicotinic acid have focused on improving the efficiency of both the initial radiofluorination and the subsequent conjugation steps.

A significant advancement was the development of a one-step synthesis for the activated prosthetic group 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). By reacting [¹⁸F]fluoride with a trimethylammonium precursor at a mild temperature of 40°C, researchers could directly produce the activated ester in high yields of 60-70%. nih.gov This method is more efficient than a traditional two-step process, which would involve first making 6-[¹⁸F]fluoronicotinic acid and then performing a separate activation step. nih.gov

Further optimization has been achieved through purification techniques. The use of a simple Sep-Pak cartridge for the purification of [¹⁸F]F-Py-TFP streamlines the process, allowing for rapid isolation of the prosthetic group before its reaction with the target biomolecule. nih.gov Another reported technique is the "fluorination on the Sep-Pak" method, which has also been used to prepare activated esters like nicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy). acs.org For the final tracer, purification is typically accomplished using High-Performance Liquid Chromatography (HPLC), which separates the desired radiolabeled product from unlabeled precursors and other impurities, ensuring high radiochemical purity (>99% in some cases). acs.orgrsc.org

For a PET tracer to be widely used in clinical settings, its synthesis must be reproducible, safe for the operator, and compliant with current Good Manufacturing Practice (cGMP) guidelines. rsc.org Automation of the radiosynthesis process using commercially available synthesis modules is the standard way to meet these requirements. The selection of a prosthetic group is often guided by its feasibility for use in automated production systems. researchgate.netnih.gov

The synthesis of tracers using 6-[¹⁸F]fluoronicotinic acid derivatives has been successfully adapted for automation. For instance, the preparation of the CXCR4-targeting tracer 6-[¹⁸F]FPy-T140 was developed for rapid automated synthesis. acs.org Such automated platforms, like the AllinOne synthesis module, can handle the entire process, including the drying of the [¹⁸F]fluoride, the radiolabeling reaction, intermediate purification using Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak), HPLC purification of the final product, and formulation of the tracer in a sterile solution for injection. rsc.org

Automating a multi-step synthesis, which includes the preparation of an activated ester and its subsequent conjugation, can be complex. However, the development of simplified, high-yield, one-pot procedures for creating the prosthetic group significantly reduces this complexity, making automation more straightforward and reliable. nih.gov The successful automation of these radiosynthesis procedures is a critical step in translating promising new PET tracers from the research laboratory to routine clinical application for disease diagnosis and monitoring. acs.orgrsc.org

Potential Applications in Advanced Materials Science

A review of the scientific literature did not yield specific examples or research detailing the application of this compound in the field of advanced materials science. However, the core structure of the molecule, a substituted pyridinedicarboxylic acid, is analogous to ligands used in the synthesis of specialized materials. Structurally similar compounds, such as pyridine-3,5-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid, are known to act as organic linkers in the creation of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen and oxygen atoms in these pyridine-based linkers can coordinate with metal ions to form extended, well-defined structures. rsc.orgnih.gov While no studies have specifically reported using this compound for this purpose, its functional groups (amino, fluoro, and carboxylic acid) offer potential coordination sites, suggesting it could be explored as a novel organic linker for creating new MOFs with unique properties.

Strategic Chemical Considerations for Fluorine Incorporation in Pyridine Systems

Electronic Effects of Fluorine on Pyridine (B92270) Ring Reactivity and Electron Density

The introduction of a fluorine atom onto the pyridine ring significantly alters its electronic landscape, primarily due to fluorine's strong electron-withdrawing nature. This effect can profoundly influence the reactivity of the molecule.

Fluorine's high electronegativity reduces the electron density of the aromatic ring, which can impact the pKa of adjacent functional groups. tandfonline.com For instance, the acidity of perfluorinated derivatives of aromatic and heterocyclic compounds is generally enhanced compared to their non-fluorinated counterparts. core.ac.uk This increased acidity can be a critical factor in various chemical and biological processes.

In the context of C-H arylation of pyridines, electron-withdrawing groups like fluorine can facilitate reactions at specific positions. For example, 3-fluoropyridine (B146971) has been shown to yield 3-fluoro-4-phenylpyridine (B13931765) with high regioselectivity. scispace.com This is attributed to the increased acidity of the C-H bond at the 4-position, making it more susceptible to palladation. scispace.com The position of the fluorine atom is crucial; studies on fluorinated pyridines have shown that the reactivity towards nucleophiles differs depending on the fluorine's location, with the 4-position often being the most activated. researchgate.net

The full fluorination of a pyridine ring, as in pentafluoropyridine, dramatically alters its binding properties by creating a "π-hole," which changes its electron donor-acceptor capabilities. nih.govnih.gov This phenomenon can lead to unconventional interactions, such as a lone pair-π-hole interaction with formaldehyde. nih.govnih.gov While 6-Amino-2-fluoronicotinic acid is not perfluorinated, the principle illustrates the powerful electronic influence of fluorine. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom in this compound creates a complex electronic environment that can be exploited for specific chemical transformations.

Influence of Fluorine on Hydrogen Bonding Networks and Supramolecular Interactions

The presence of fluorine can significantly modulate hydrogen bonding and other non-covalent interactions, which are crucial for crystal engineering and the formation of supramolecular structures. acs.orgresearchgate.net Fluorine can act as a hydrogen bond acceptor, although these interactions are generally weak. tandfonline.com

Computational and spectroscopic studies on fluoropyridine–HCl complexes have demonstrated that increasing fluorination weakens hydrogen bond strength, with substitution at the 2- and 6-positions having the most pronounced effect. rsc.org This weakening is a direct consequence of the reduced electron density on the pyridine nitrogen, making it a poorer hydrogen bond acceptor.

In the case of this compound, the interplay between the amino group, the carboxylic acid, and the fluorine atom can lead to complex hydrogen bonding networks. The amino and carboxylic acid groups are strong hydrogen bond donors and acceptors, while the fluorine atom and the pyridine nitrogen can act as weaker acceptors. This competition and interplay of interactions will dictate the final supramolecular assembly.

Impact of Fluorination on Aromaticity and Tautomeric Equilibria in Pyridine Derivatives

Fluorination can influence the aromaticity of the pyridine ring and the equilibrium between different tautomeric forms. The introduction of fluorine atoms can lead to an additional set of π-bonding and antibonding orbitals, a phenomenon termed "fluoromaticity," which can further stabilize the aromatic ring. nih.gov This added stability can result in shorter bond lengths within the ring and increased resistance to addition reactions. nih.gov

Tautomerism is a common phenomenon in aminopyridines, where a labile proton can move between the exocyclic amino group and the ring nitrogen atom, leading to an equilibrium between amino and imino forms. researchgate.netnih.gov The position of this equilibrium is sensitive to the electronic nature of substituents and the surrounding environment. researchgate.netresearchgate.net

For 2-aminopyridines, the amino tautomer is generally the more stable form. nih.govoup.com The introduction of a fluorine atom, as in this compound, is expected to influence this equilibrium. The electron-withdrawing nature of fluorine at the 2-position would likely decrease the basicity of the adjacent ring nitrogen, potentially further favoring the amino tautomer over the imino form where the proton is on the ring nitrogen. Computational studies on substituted pyridones have shown that electron-withdrawing substituents like fluorine can modulate the position of the tautomeric equilibrium. researchgate.net

Steric and Conformational Modulation by Fluorine Substitution

The relatively small size of the fluorine atom means that its substitution for a hydrogen atom often does not introduce significant steric hindrance. tandfonline.com However, its electronic effects can have a profound impact on the conformational preferences of flexible molecules.

In fluorinated piperidines, for example, the axial orientation of a fluorine atom can be preferred due to a combination of charge-dipole interactions, hyperconjugation, and solvation effects. d-nb.infonih.gov While this compound is an aromatic and therefore planar system, the principles of how fluorine influences molecular shape are still relevant, particularly in its interactions with other molecules.

The interplay of steric and electronic effects of fluorine substitution is a key consideration in the design of molecules with specific three-dimensional structures and interaction profiles. rsc.org

Interactive Data Table: Properties of Fluorinated Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 1393584-80-9 | C6H5FN2O2 | 156.12 | Subject of this article. sigmaaldrich.com |

| 2-Fluoronicotinic acid | 393-55-5 | C6H4FNO2 | 141.10 | A simpler fluorinated nicotinic acid. nih.gov |

| 6-Fluoronicotinic acid | 403-45-2 | C6H4FNO2 | 141.10 | Isomer of 2-fluoronicotinic acid. ossila.com |

| 2-Amino-6-fluoronicotinic acid | 86724-78-9 | C6H5FN2O2 | 156.12 | Isomer of the primary subject. bldpharm.com |

| 6-Chloro-2-fluoronicotinic acid | 1211578-46-9 | C6H3ClFNO2 | 175.55 | Halogenated derivative. cymitquimica.com |

| Pentafluoropyridine | 771-61-9 | C5F5N | 169.05 | Perfluorinated pyridine. researchgate.net |

| 3-Fluoropyridine | 372-47-4 | C5H4FN | 97.09 | Monofluorinated pyridine. scispace.com |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Cost-Effective Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable practices, driven by both environmental concerns and economic incentives. For the synthesis of 6-Amino-2-fluoronicotinic acid and related compounds, future efforts will likely concentrate on aligning with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of development include:

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer significant advantages. Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous reagents, and easier scalability. This methodology is particularly suitable for fluorination reactions, which can be highly exothermic.

Alternative Solvents and Catalysts: Research is ongoing to replace conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. Furthermore, the development of recoverable and reusable catalysts, including natural product-based catalysts like betaine, can significantly reduce waste and cost.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting material atoms into the final product. This includes exploring multicomponent reactions (MCRs), which allow for the construction of complex molecules like fluorinated heterocycles in a single step from three or more reactants, thereby increasing efficiency and reducing waste.

Bio-based Feedstocks: A long-term goal is the utilization of renewable biomass as a starting point for chemical synthesis. Developing pathways to convert bio-derived platform molecules into valuable chemical intermediates for compounds like this compound is a significant challenge but holds great promise for sustainability.

| Principle | Conventional Approach | Sustainable (Green) Approach | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Process | Batch Synthesis | Continuous Flow Synthesis | Improved safety, scalability, and consistency. |

| Solvents | Volatile Organic Compounds (VOCs) | Water, bio-solvents, supercritical fluids | Reduced environmental footprint and worker exposure. |

| Efficiency | Multi-step synthesis with purification at each stage | One-pot reactions, multicomponent reactions (MCRs) | Fewer steps, less waste, and higher overall yield. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Reusable catalysts, biocatalysis, natural product catalysts | Lower costs, reduced toxic waste, and improved selectivity. |

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Traditional methods often rely on offline analysis, where samples are removed from the reaction mixture at intervals. This approach can be time-consuming and may not capture transient intermediates or rapid changes. The integration of advanced spectroscopic techniques for in-line, real-time monitoring is set to overcome these limitations.

Emerging techniques for monitoring the synthesis of fluorinated heterocycles include:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reactions as they occur within a flow reactor. By tracking the appearance of products and disappearance of reactants, chemists can rapidly optimize conditions such as temperature, pressure, and stoichiometry.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods provide detailed information about molecular structure and can be used to monitor the formation of specific functional groups without the need for labels. Fiber-optic probes can be inserted directly into the reaction vessel for continuous data acquisition.

Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, this highly sensitive technique can detect molecules at very low concentrations, offering insights into reaction pathways and kinetics.

| Technique | Principle | Information Obtained | Advantages for Real-Time Monitoring |

|---|---|---|---|

| FlowNMR Spectroscopy | Nuclear Magnetic Resonance of flowing reactants/products | Structural information, quantification of species | Non-invasive, detailed structural data, quantitative. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light by molecular vibrations | Functional group identification, molecular fingerprinting | Non-destructive, no sample preparation needed, can be used in aqueous solutions. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group analysis | Well-established, provides complementary information to Raman. |

| Fluorescence Spectroscopy | Emission of light from a sample after photon absorption | Detection of fluorescent species, quantification at low concentrations | Extremely high sensitivity. |

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. By analyzing vast datasets of chemical reactions, ML models can identify patterns and make predictions that can significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Key applications in this area include:

Retrosynthesis Planning: AI-powered software can propose novel synthetic pathways by working backward from the target molecule. These tools can suggest disconnections and identify potential starting materials, helping chemists to design more efficient syntheses.

Reaction Outcome Prediction: ML algorithms can predict the likely products, yields, and even side products of a chemical reaction under specific conditions. This predictive capability allows researchers to prioritize experiments that are most likely to succeed, saving time and resources.

Predicting Regioselectivity: For complex molecules like substituted heterocycles, predicting which position on a ring will react is a significant challenge. Machine learning models have shown success in predicting the regioselectivity of reactions such as C-H functionalization on heterocycles.

Optimization of Reaction Conditions: AI can be used to design experiments that efficiently explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to find the optimal conditions for a desired transformation.

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Retrosynthesis | AI algorithms suggest potential synthetic routes by deconstructing the target molecule. | Discovery of novel and more efficient pathways from readily available starting materials. |

| Forward Prediction | ML models predict the products and yields of a reaction given the reactants and conditions. | Reduces trial-and-error experimentation by focusing on high-probability success reactions. |

| Property Prediction | Models predict physicochemical properties, reactivity, and potential toxicity of novel compounds. | Guides the design of derivatives with improved characteristics. |

| Process Optimization | AI guides the systematic variation of reaction conditions to maximize yield and minimize impurities. | Accelerates the development of robust and high-yielding manufacturing processes. |

Exploration of Novel Reactivity and Unconventional Transformations for Fluorinated Heterocycles

The unique electronic properties of fluorine continue to inspire the exploration of novel chemical reactions. For fluorinated heterocycles like this compound, the strong electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the pyridine (B92270) ring, opening doors to unconventional transformations.

Future research will likely focus on:

Late-Stage Functionalization: Developing methods to introduce fluorine or other functional groups into complex molecules at a late stage of the synthesis is highly desirable. This allows for the rapid generation of diverse molecular libraries for screening purposes. Site-selective C-H fluorination using reagents like silver(II) fluoride (B91410) is a promising strategy.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in 2-fluoropyridines is activated towards displacement by nucleophiles. Future work will expand the scope of nucleophiles that can be used, enabling the installation of a wide array of functionalities at the C2 position.

Catalytic Hydrogenation: The selective hydrogenation of fluorinated pyridines to produce valuable fluorinated piperidines is challenging due to competing hydrodefluorination. Developing new catalysts and methods to achieve this transformation efficiently is an active area of research.

Cycloaddition Reactions: Fluorinated heterocycles can participate in various cycloaddition reactions, providing access to novel and complex polycyclic systems that would be difficult to synthesize using other methods.

| Transformation Type | Description | Example Reaction |

|---|---|---|

| Site-Selective C-H Fluorination | Direct conversion of a C-H bond to a C-F bond, often at a position adjacent to a nitrogen atom. | Pyridine + AgF₂ → 2-Fluoropyridine (B1216828) |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride ion by a nucleophile (e.g., amines, alkoxides, thiols). | 2-Fluoropyridine + R-NH₂ → 2-(Alkylamino)pyridine |

| Selective Hydrogenation | Reduction of the aromatic ring to a saturated piperidine (B6355638) ring without removing the fluorine atom. | Fluoropyridine --[Catalyst, H₂]--> Fluoropiperidine |

| Fluorocyclization | Formation of new fluorinated heterocyclic rings from unsaturated precursors. | β,γ-unsaturated hydrazone + Fluoroiodane reagent → Fluorinated tetrahydropyridazine |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2-fluoronicotinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of nicotinic acid derivatives. A common approach is nucleophilic aromatic substitution (SNAr) on 2-chloro-6-aminonicotinic acid using potassium fluoride or tetrabutylammonium fluoride. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., DMF or DMSO) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve ≥97% purity, as reported in commercial batches .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm the fluorine substitution pattern and amino group position.

- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (≥97% as per supplier specifications ).

- Mass spectrometry (MS) for molecular ion verification (C₆H₅FN₂O₂, exact mass: 156.03 g/mol).

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Conduct accelerated stability studies under varying pH (3–9), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways. Monitor via HPLC for byproducts like de-fluorinated or oxidized derivatives .

Advanced Research Questions

Q. How can this compound serve as a building block for bioactive fluorinated heterocycles?

- Methodological Answer : The compound’s fluorine and amino groups enable diverse derivatization: